(4-Benzenesulfonyl-2-benzyl-oxazol-5-YL)-benzyl-amine
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Overview
Description
(4-Benzenesulfonyl-2-benzyl-oxazol-5-YL)-benzyl-amine: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a benzyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzenesulfonyl-2-benzyl-oxazol-5-YL)-benzyl-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, using reagents like benzenesulfonyl chloride in the presence of a base.
Benzylation: The benzyl group can be added through a nucleophilic substitution reaction, using benzyl halides and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
(4-Benzenesulfonyl-2-benzyl-oxazol-5-YL)-benzyl-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl halides, sulfonyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(4-Benzenesulfonyl-2-benzyl-oxazol-5-YL)-benzyl-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of (4-Benzenesulfonyl-2-benzyl-oxazol-5-YL)-benzyl-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate.
Pathways Involved: Signaling pathways, metabolic pathways, and other cellular processes that are affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzenesulfonyl-2-benzyl-oxazol-5-YL)-morpholine
- (4-Benzenesulfonyl-2-benzyl-oxazol-5-YL)-pyridine
- (4-Benzenesulfonyl-2-benzyl-oxazol-5-YL)-phenylamine
Uniqueness
(4-Benzenesulfonyl-2-benzyl-oxazol-5-YL)-benzyl-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C23H20N2O3S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N,2-dibenzyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C23H20N2O3S/c26-29(27,20-14-8-3-9-15-20)23-22(24-17-19-12-6-2-7-13-19)28-21(25-23)16-18-10-4-1-5-11-18/h1-15,24H,16-17H2 |
InChI Key |
VUEGLEFNYCFRDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=C(O2)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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